Benzene-1,2,3-triamine
Overview
Description
Benzene-1,2,3-triamine, also known as 1,2,3-Triaminobenzene or 1,2,3-Benzenetriamine, is a type of benzenetriamine . It is an aromatic triamine with a relatively simple structure .
Synthesis Analysis
The synthesis of Benzene-1,2,3-triamine involves various methods. For instance, 1,2,4-Triaminobenzene hydrochloride is easier to synthesize and realize industrialization compared to triaminopyridine . Another method involves the hydrogenation of 2,4-Dinitro anilines in water . There are also other methods mentioned in various papers .
Molecular Structure Analysis
Benzene-1,2,3-triamine contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 3 primary amines (aromatic) . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .
Chemical Reactions Analysis
Triazine derivatives, which are similar to Benzene-1,2,3-triamine, could interfere with various signaling pathways to induce cancer cell death . Another reaction involves the hydrolysis of Benzene-1,2,3-triamine and its derivatives to form phloroglucinol .
Physical And Chemical Properties Analysis
Benzene-1,2,3-triamine has a molecular weight of 123.16 g/mol . It has a topological polar surface area of 78.1 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has a complexity of 84.3 .
Scientific Research Applications
Synthesis of Hyperbranched Polyamides
Hyperbranched polyamides are polymers with a highly branched structure, offering unique properties like solubility and lower viscosity. Benzene-1,2,3-triamine can be used to synthesize aromatic and semi-aromatic hyperbranched polyamides. These materials have potential applications in coatings, adhesives, and as matrices for composite materials due to their thermal stability and glass transition temperatures ranging from 138–198°C .
Development of Aromatic Triamines
Aromatic triamines serve as crucial intermediates in the production of various polymers. Benzene-1,2,3-triamine can be functionalized to create compounds like 1,3,5-tris(4’-aminophenylcarbamoyl)benzene (TAPCB), which are then used to craft hyperbranched polyamides without gelation, enhancing the processability of aramids .
properties
IUPAC Name |
benzene-1,2,3-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKPLVTMFHRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870677 | |
Record name | 1,2,3-Triaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3-triamine | |
CAS RN |
608-32-2, 30350-48-2 | |
Record name | 1,2,3-Benzenetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenetriamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Triaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-BENZENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Benzene-1,2,3-triamine in a dye molecule contribute to its non-linear optical properties?
A1: Benzene-1,2,3-triamine acts as a strong electron-donating group due to the presence of three amino (-NH2) groups attached to the benzene ring. When incorporated into a donor-acceptor dye molecule, Benzene-1,2,3-triamine enhances the molecule's ability to exhibit charge transfer (CT). This CT arises from the donation of electrons from the Benzene-1,2,3-triamine (donor) to the acceptor moiety upon excitation. This efficient CT process significantly contributes to the molecule's non-linear optical response, particularly its second-order polarizability [].
Q2: Can you provide an example of a specific dye molecule containing Benzene-1,2,3-triamine and its calculated NLO properties from the research?
A2: The research highlights dye 5, chemically named 5-(2-(4-chlorophenyl)ethynyl)benzene-1,2,3-triamine, as a prime example. This molecule features Benzene-1,2,3-triamine as the donor linked through an ethynyl bridge to a chlorophenyl group acting as the acceptor. DFT calculations reveal that this dye exhibits a significant second-order polarizability of approximately 4600 a.u., signifying its potential for NLO applications [].
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